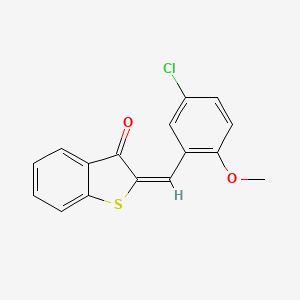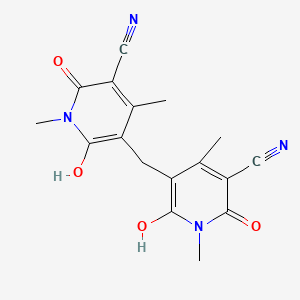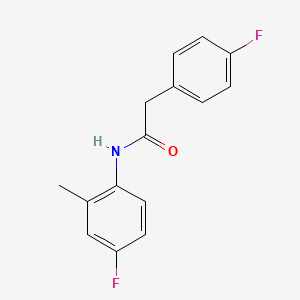![molecular formula C19H16F3N5O B5879081 N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5879081.png)
N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine, also known as Mibefradil, is a drug that was initially developed as a calcium channel blocker. It was first approved by the FDA in 1997 for the treatment of hypertension and chronic stable angina. However, due to its potential side effects, it was later withdrawn from the market. Despite this setback, Mibefradil has continued to be a subject of scientific research due to its interesting biochemical and physiological effects.
Mécanisme D'action
N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine works by blocking calcium channels in the body. Calcium channels are responsible for the movement of calcium ions into cells, which is important for a wide range of physiological processes. By blocking these channels, this compound reduces the amount of calcium that enters cells, which can have a range of effects depending on the type of cell. For example, in smooth muscle cells, this compound can cause vasodilation, which can lower blood pressure. In cancer cells, this compound can induce cell death by disrupting calcium signaling pathways.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that have been extensively studied. It has been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. This compound also has anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines. Additionally, this compound can cause vasodilation, which can lower blood pressure. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying calcium signaling pathways. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for drug development. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have potential side effects, and its use may be restricted in some experimental models.
Orientations Futures
There are several future directions for research on N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dose and treatment regimen for this compound in different types of cancer. Another area of interest is its potential use in the treatment of neurological disorders. Studies are needed to determine the efficacy and safety of this compound in different animal models of neurological diseases. Additionally, further studies are needed to explore the potential side effects of this compound and to develop strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine involves a multi-step process that begins with the reaction of 4-phenoxyphenylacetonitrile with 2-amino-4-methyl-6-(trifluoromethyl)pyrimidine to form an intermediate product. The intermediate product is then reacted with guanidine to yield the final product, this compound. The synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of prostate cancer, breast cancer, and leukemia. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O/c1-12-11-16(19(20,21)22)26-18(24-12)27-17(23)25-13-7-9-15(10-8-13)28-14-5-3-2-4-6-14/h2-11H,1H3,(H3,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAVIAYVCDDJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)OC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzyloxy)phenyl]-2-methoxyacetamide](/img/structure/B5879007.png)
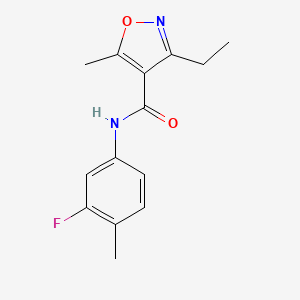

![8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5879041.png)
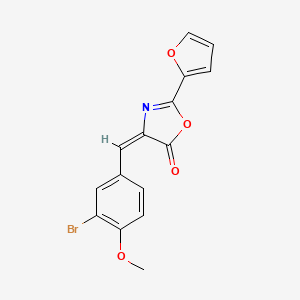


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5879063.png)
![4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5879067.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5879068.png)
